

# Atilotrelvir: A Comparative Analysis of Efficacy Against Emerging SARS-CoV-2 Variants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Atilotrelvir |
| Cat. No.:      | B12393515    |

[Get Quote](#)

For Immediate Release

Fuzhou, China – December 15, 2025 – As the landscape of the COVID-19 pandemic continues to be shaped by the emergence of new SARS-CoV-2 variants, the demand for potent and broad-spectrum antiviral therapeutics remains critical. This guide provides a comparative analysis of **Atilotrelvir** (GST-HG171), a novel 3C-like protease (3CLpro) inhibitor, against other leading antiviral agents. The data presented herein, supported by detailed experimental protocols, demonstrates **Atilotrelvir**'s promising efficacy against contemporary SARS-CoV-2 variants of concern.

## Executive Summary

**Atilotrelvir**, developed by Fujian Akeylink Biotechnology Co., Ltd., is an orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.<sup>[1]</sup> Preclinical and clinical studies have highlighted its potent, broad-spectrum activity against a range of SARS-CoV-2 variants, including the highly transmissible Omicron subvariants.<sup>[2]</sup> This guide offers a direct comparison of **Atilotrelvir**'s in vitro efficacy with that of other authorized antiviral treatments, namely Nirmatrelvir (the active component of Paxlovid), Molnupiravir, and Remdesivir.

## Comparative in vitro Efficacy

The antiviral activity of **Atilotrelvir** and its comparators was assessed using cell-based assays, with the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration

(IC50) serving as the key metric for potency. Lower values indicate higher antiviral activity.

| Antiviral Agent          | SARS-CoV-2 Variant | Cell Line                         | EC50 / IC50 (nM) | Reference |
|--------------------------|--------------------|-----------------------------------|------------------|-----------|
| Atilotrelvir (GST-HG171) | Wild Type          | Vero E6                           | 79               | [3]       |
| Delta                    | Vero E6            | 49                                | [3]              |           |
| Omicron B.1.1.529        | Vero E6            | 48                                | [3]              |           |
| Omicron BA.4             | Vero E6            | 49                                | [3]              |           |
| Omicron BA.5             | Vero E6            | 70                                | [3]              |           |
| Nirmatrelvir             | Wild Type          | Vero E6                           | -                | -         |
| Delta                    | Vero E6            | -                                 | -                |           |
| Omicron B.1.1.529        | Vero E6            | -                                 | -                |           |
| Omicron BA.4             | Vero E6            | 190.07 (protein-binding adjusted) | [4]              |           |
| Omicron BA.5             | Vero E6            | 560.17 (protein-binding adjusted) | [4]              |           |
| Molnupiravir (EIDD-1931) | Omicron BA.1       | Vero E6                           | 0.28 - 5.50 μM   | [5]       |
| Omicron BA.1.1           | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron BA.2             | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron BA.4             | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron BA.5             | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron BQ.1.1           | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron XBB.1            | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |
| Omicron XBB.1.5          | Vero E6            | 0.28 - 5.50 μM                    | [5]              |           |

|            |         |            |                                |        |
|------------|---------|------------|--------------------------------|--------|
| Remdesivir | Omicron | VeroE6-GFP | equipotent to ancestral strain | [6][7] |
|------------|---------|------------|--------------------------------|--------|

Preclinical studies have demonstrated that **Atilotrelvir** exhibits 5-10 fold higher potency than nirmatrelvir in head-to-head cytopathic effect assays against various SARS-CoV-2 variants, including Beta, Delta, and Omicron subvariants BA.4 and BA.5.[3][8][9] Furthermore, in a phase 2/3 clinical trial conducted during the emergence of Omicron XBB variants, **Atilotrelvir** plus Ritonavir was shown to significantly reduce the time to symptom recovery and viral clearance in adult patients with mild-to-moderate COVID-19.[10]

## Mechanism of Action and Signaling Pathway

**Atilotrelvir** functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro).[1] This enzyme is critical for the post-translational processing of viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.

By blocking 3CLpro, **Atilotrelvir** prevents the formation of the viral replication-transcription complex, thereby halting the viral life cycle. The 3CL protease of SARS-CoV-2 has also been shown to cleave host cell proteins, thereby interfering with the host's innate immune response. For instance, 3CLpro can cleave NLRP12 and TAB1, which are critical modulators of inflammatory pathways.[8][11][12] Inhibition of 3CLpro by **Atilotrelvir** is therefore expected to not only directly inhibit viral replication but also to mitigate the virus-induced dysregulation of host immune and inflammatory responses.



[Click to download full resolution via product page](#)

**Atilotrelvir** inhibits SARS-CoV-2 3CL protease, blocking viral replication and host protein cleavage.

## Experimental Protocols

The in vitro efficacy data presented in this guide were primarily generated using cytopathic effect (CPE) based assays and plaque reduction neutralization tests (PRNT). Below are detailed methodologies for these key experiments.

### Cytopathic Effect (CPE) Based Antiviral Assay

This assay determines the concentration of an antiviral compound required to inhibit the virus-induced cell death.

#### 1. Cell Preparation:

- Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded into 96-well microplates at a density of  $2 \times 10^4$  cells/well.
- The plates are incubated for 24 hours at 37°C with 5% CO<sub>2</sub> to allow for the formation of a confluent monolayer.

#### 2. Compound Preparation and Addition:

- **Atilotrelvir** and comparator compounds are serially diluted in cell culture medium to create a range of concentrations.
- The cell culture medium is removed from the 96-well plates and the diluted compounds are added to the respective wells.

### 3. Virus Infection:

- A pre-titered stock of the desired SARS-CoV-2 variant is diluted to a multiplicity of infection (MOI) of 0.05.
- The virus suspension is added to the wells containing the cells and the antiviral compounds.
- The plates are incubated for 48-72 hours at 37°C with 5% CO<sub>2</sub>.

### 4. Assessment of Cytopathic Effect:

- After the incubation period, the cell viability is assessed. This can be done by visually inspecting the cell monolayer for signs of CPE (e.g., rounding, detachment) under a microscope.
- For quantitative analysis, a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP) is added to each well. The luminescence is measured using a plate reader.

### 5. Data Analysis:

- The percentage of cell viability is calculated for each compound concentration relative to the untreated virus-infected control (0% viability) and the uninfected cell control (100% viability).
- The EC<sub>50</sub> value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Workflow for the Cytopathic Effect (CPE) based antiviral assay.

## Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay measures the ability of an antiviral compound to neutralize viral infectivity, observed as a reduction in the number of viral plaques.

### 1. Cell Preparation:

- Vero E6 cells are seeded in 12-well or 24-well plates and incubated until they form a confluent monolayer.

### 2. Virus-Compound Incubation:

- A known amount of SARS-CoV-2 (typically 50-100 plaque-forming units, PFU) is incubated with serial dilutions of the antiviral compound for 1 hour at 37°C.

### 3. Cell Infection:

- The virus-compound mixtures are added to the Vero E6 cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.

### 4. Overlay and Incubation:

- The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of the virus.
- The plates are incubated for 2-3 days to allow for the formation of plaques.

### 5. Plaque Visualization and Counting:

- The cells are fixed with a formalin solution and stained with a crystal violet solution, which stains the cells but not the plaques (areas of cell death).
- The number of plaques in each well is counted.

### 6. Data Analysis:

- The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control.
- The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Conclusion

The available preclinical and clinical data strongly support the potent and broad-spectrum antiviral activity of **Atilotrelvir** against a range of SARS-CoV-2 variants, including recent Omicron subvariants. Head-to-head comparisons indicate a superior in vitro potency of **Atilotrelvir** over Nirmatrelvir. As an orally administered 3CL protease inhibitor, **Atilotrelvir** represents a valuable and promising therapeutic option in the ongoing effort to manage COVID-19. Further clinical investigations and real-world evidence will continue to delineate its role in the evolving treatment landscape.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Atilotrelvir - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. reframeDB [reframedb.org]
- 14. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis [virosin.org]
- To cite this document: BenchChem. [Atilotrelvir: A Comparative Analysis of Efficacy Against Emerging SARS-CoV-2 Variants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393515#validating-atilotrelvir-s-efficacy-against-new-sars-cov-2-variants>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)